molecular formula C6H4Cl2N2O B2923675 1-(4,6-Dichloropyrimidin-5-YL)ethanone CAS No. 60025-06-1

1-(4,6-Dichloropyrimidin-5-YL)ethanone

Cat. No.: B2923675
CAS No.: 60025-06-1
M. Wt: 191.01
InChI Key: AMOPGZSOKQKCHT-UHFFFAOYSA-N
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Description

1-(4,6-Dichloropyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C6H4Cl2N2O . It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an ethanone group at position 5.

Scientific Research Applications

1-(4,6-Dichloropyrimidin-5-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Safety and Hazards

The safety information for 1-(4,6-Dichloropyrimidin-5-YL)ethanone indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-(4,6-Dichloropyrimidin-5-YL)ethanone’s action are currently unknown . Potential effects could include alterations in cell growth, gene expression, or signal transduction, depending on the compound’s targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity or stability might be affected by the pH of its environment. Additionally, its efficacy could be influenced by interactions with other molecules in the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,6-Dichloropyrimidin-5-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of boric acid and ethylene dichloride. The reaction mixture is heated to reflux, and the product is isolated by distillation and vacuum drying .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dichloropyrimidin-5-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 4,6-diaminopyrimidine or 4,6-dithiopyrimidine can be formed.

    Oxidation Products: Formation of 4,6-dichloropyrimidine-5-carboxylic acid.

    Reduction Products: Formation of 1-(4,6-dichloropyrimidin-5-yl)ethanol.

Comparison with Similar Compounds

1-(4,6-Dichloropyrimidin-5-YL)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4,6-dichloropyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOPGZSOKQKCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CN=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60025-06-1
Record name 1-(4,6-Dichloro-5-pyrimidinyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (Dess-Martin periodinane; 1.3 g, 3.1 mmol) was added to a solution of 1-(4,6-dichloro-pyrimidin-5-yl)-ethanol (from Step 1; 540 mg, 2.8 mmol) in dichloromethane at 0° C. under nitrogen. The reaction mixture was stirred at 0° C. for 5 min and then at room temperature for 90 min. Saturated aqueous sodium bicarbonate solution was added and the mixture was extracted with dichloromethane (3×50 mL). The organic layers were washed with water and brine, dried (sodium sulfate), filtered, and evaporated. The residue was triturated twice with ether/petroleum ether (2:1), the solvent was decanted and the solvent was evaporated to give 1-(4,6-dichloro-pyrimidin-5-yl)-ethanone (500 mg, 93%) which was used directly in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 2.64 (s, 3H), 8.83 (s, 1H).
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540 mg
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